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5H-pyrrolo[3,2-d]pyrimidin-7-amine

Cat. No.: B14910491
M. Wt: 134.14 g/mol
InChI Key: LWJLAJOJXMXJQM-UHFFFAOYSA-N
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Description

Significance of Pyrrolo[3,2-d]pyrimidine Ring Systems in Medicinal Chemistry

The pyrrolo[3,2-d]pyrimidine ring system, also known as 9-deazapurine, holds considerable importance in medicinal chemistry due to its structural similarity to endogenous purines, which are fundamental components of nucleic acids and various cofactors. This similarity allows derivatives of this scaffold to act as biomimics and interact with biological systems, leading to a wide range of pharmacological activities.

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The pyrrolo[3,2-d]pyrimidine scaffold has emerged as such, with its derivatives showing a broad spectrum of biological activities. For instance, in certain studies, pyrrolo[3,2-d]pyrimidine analogs have been found to be more potent than their pyrrolo[2,3-d]pyrimidine counterparts, highlighting the therapeutic potential of this specific isomeric scaffold. nih.gov The versatility of this scaffold allows for the synthesis of diverse libraries of compounds with potential applications in various disease areas.

Overview of Therapeutic Research Trajectories for Pyrrolo[3,2-d]pyrimidine Derivatives

Research into the therapeutic applications of pyrrolo[3,2-d]pyrimidine derivatives has explored a variety of promising avenues, primarily focusing on cancer and immune-related disorders.

Key research areas include:

Antitumor Agents: A significant focus of research has been on the development of pyrrolo[3,2-d]pyrimidine derivatives as anticancer agents. These compounds have been investigated as:

Inhibitors of Angiogenesis: One novel derivative, compound 20d, has been identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases. nih.gov By inhibiting these kinases, the compound can suppress the formation of new blood vessels that tumors need to grow. nih.gov

Antitubulin Agents: Certain pyrrolo[3,2-d]pyrimidines have been designed to interfere with microtubule dynamics, a validated target for cancer chemotherapy. nih.gov These compounds were found to be potent inhibitors of cellular proliferation, with some showing nanomolar activity against various cancer cell lines. nih.gov

Inhibitors of One-Carbon Metabolism: Novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target mitochondrial and cytosolic one-carbon metabolism by inhibiting enzymes like serine hydroxymethyltransferase (SHMT). scispace.com The lead compound, AGF347, demonstrated significant antitumor activity in pancreatic tumor models. scispace.com

Immunosuppressive Agents: The pyrrolo[3,2-d]pyrimidine scaffold has been explored for its potential to modulate the immune system. A series of these compounds were synthesized as inhibitors of purine (B94841) nucleoside phosphorylase (PNP), an enzyme involved in T-cell proliferation. nih.gov The compound CI-972 was identified as a potent and selective inhibitor of PNP, showing promise as a T-cell selective immunosuppressive agent for autoimmune diseases. nih.gov

Antibacterial Agents: The potential of pyrrolo[3,2-d]pyrimidine derivatives as antibacterial agents has also been investigated, although initial studies have reported weak activity against pathogenic bacteria. auctoresonline.org

The diverse biological activities of pyrrolo[3,2-d]pyrimidine derivatives underscore the importance of this scaffold in medicinal chemistry and its potential for the development of new therapies.

Compound ClassTherapeutic TargetPotential ApplicationKey Findings
Pyrrolo[3,2-d]pyrimidinesPurine Nucleoside Phosphorylase (PNP)ImmunosuppressionCI-972 is a potent, competitive inhibitor of PNP, selectively cytotoxic to T-cells. nih.gov
Pyrrolo[3,2-d]pyrimidinesVEGFR/PDGFR KinasesAnticancer (Anti-angiogenesis)Compound 20d potently inhibits VEGFR and PDGFR, showing antitumor effects in xenograft models. nih.gov
Pyrrolo[3,2-d]pyrimidinesOne-Carbon Metabolism (SHMT)AnticancerAGF347 shows significant in vivo antitumor efficacy in pancreatic tumor models. scispace.com
Pyrrolo[3,2-d]pyrimidinesTubulinAnticancer (Antitubulin)Analogs showed submicromolar potency against cellular proliferation and were more potent than their pyrrolo[2,3-d]pyrimidine regioisomers. nih.gov
Pyrrolo[3,2-d]pyrimidinesVarious BacteriaAntibacterialTested compounds exhibited weak antibacterial activity. auctoresonline.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B14910491 5H-pyrrolo[3,2-d]pyrimidin-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidin-7-amine

InChI

InChI=1S/C6H6N4/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H,7H2

InChI Key

LWJLAJOJXMXJQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NC=C2N1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5h Pyrrolo 3,2 D Pyrimidin 7 Amine and Its Analogs

Strategies for the Construction of the Pyrrolo[3,2-d]pyrimidine Core

The assembly of the fused pyrrolo[3,2-d]pyrimidine ring system can be achieved through various synthetic routes, primarily involving cyclization reactions of appropriately substituted pyrrole (B145914) or pyrimidine (B1678525) precursors.

Cyclization Reactions in Pyrrolo[3,2-d]pyrimidine Ring Formation

Cyclization reactions are fundamental to the formation of the bicyclic pyrrolo[3,2-d]pyrimidine structure. These can be broadly categorized into those that form the pyrimidine ring onto a pre-existing pyrrole and those that construct the pyrrole ring onto a pyrimidine core.

The Thorpe-Ziegler cyclization is a classical method for the synthesis of cyclic ketones and enamines from dinitriles. In the context of pyrrolo[3,2-d]pyrimidine synthesis, this reaction has been adapted to construct the pyrimidine ring. The starting materials are typically 3-aminopyrrole derivatives bearing a cyano group at a neighboring position. Treatment of these precursors with a strong base induces an intramolecular cyclization between the amino group and the cyano group, leading to the formation of the fused pyrimidine ring. This approach has been utilized in the synthesis of various pyrido[3′,2′:4,5]pyrrolo- and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. documentsdelivered.com

Cyclocondensation reactions offer a versatile and widely employed strategy for the synthesis of the pyrrolo[3,2-d]pyrimidine core. researchgate.netbeilstein-journals.org These reactions typically involve the condensation of a substituted pyrimidine with a molecule that provides the necessary atoms to form the fused pyrrole ring.

One common approach involves the reaction of a 4,5-diaminopyrimidine (B145471) with a suitable dicarbonyl compound or its equivalent. For instance, base-catalyzed condensation of 3,3-dimethoxypropionitrile with aldehydes, followed by hydrolysis, yields unsaturated cyano aldehydes. nih.gov Catalytic reduction of the double bond and subsequent reaction with diethyl aminomalonate produces enamines, which can be cyclized to aminopyrroles upon treatment with sodium methoxide. nih.gov Guanylation of the amino group, followed by base-mediated ring closure, affords the 7-substituted pyrrolo[3,2-d]pyrimidine. nih.gov

Another strategy involves the reaction of 6-chloro-1,3-dimethyluracil, which upon bromination and subsequent Sonogashira reaction with various alkynes, yields alkynylated uracils. beilstein-journals.orgnih.gov These intermediates can then undergo a domino C-N coupling/hydroamination reaction with anilines in the presence of a palladium catalyst to furnish pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgnih.gov

Modern Multi-Component and One-Pot Synthetic Protocols

To enhance synthetic efficiency, reduce waste, and simplify procedures, multi-component and one-pot reactions have been developed for the synthesis of pyrrolo[3,2-d]pyrimidine derivatives. researchgate.netnih.gov These protocols allow for the construction of complex molecules in a single synthetic operation without the isolation of intermediates.

A notable example is the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. researchgate.netscielo.org.mx This reaction, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol, provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. researchgate.netscielo.org.mx Similarly, a three-component reaction of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil (B15529) or its N,N-dimethyl derivative, catalyzed by L-proline, has been reported to produce novel pyrrolo[3,2-d]pyrimidine derivatives. researchgate.net

Approaches for Regioselective Functionalization and Derivatization

Once the pyrrolo[3,2-d]pyrimidine core is assembled, further chemical modifications are often necessary to synthesize target molecules with desired biological activities. Regioselective functionalization is crucial to control the position of substituents on the heterocyclic ring system.

Chemical Modification at the 7-Amino Position of 5H-pyrrolo[3,2-d]pyrimidine

The 7-amino group of 5H-pyrrolo[3,2-d]pyrimidine is a key position for introducing structural diversity. Various reactions can be employed to modify this amino group.

A common strategy involves the initial synthesis of a 4-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediate. This chloro derivative can then undergo nucleophilic aromatic substitution with a wide range of amines to introduce different substituents at the 4-position, which corresponds to the 7-amino position in the parent amine. For example, the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with (3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-methylamine in the presence of potassium carbonate yields the corresponding 4-substituted amino derivative. google.com

Furthermore, the amino group itself can be directly functionalized. For instance, acid-catalyzed guanylation of an aminopyrrole precursor can be achieved, which then facilitates the cyclization to the pyrrolo[3,2-d]pyrimidine ring system. nih.gov

The table below summarizes some examples of synthetic approaches and functionalizations of the pyrrolo[3,2-d]pyrimidine core.

Entry Synthetic Approach Starting Materials Key Reagents/Catalysts Product Type Reference
1One-pot, three-component reactionArylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivativesTetra-n-butylammonium bromide (TBAB)Polyfunctionalized pyrrolo[2,3-d]pyrimidines researchgate.netscielo.org.mx
2Domino C-N coupling/hydroaminationAlkynylated uracils, AnilinesPd(OAc)₂, DPEphos, K₃PO₄Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones beilstein-journals.orgnih.gov
3CyclocondensationUnsaturated cyano aldehydes, Diethyl aminomalonateNaOMe, AcOH, HgCl₂7-Substituted pyrrolo[3,2-d]pyrimidines nih.gov
4Nucleophilic Aromatic Substitution2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, AminesK₂CO₃4-Amino-pyrrolo[2,3-d]pyrimidine derivatives google.com
5One-pot, three-component reaction4-Hydroxycoumarin, Arylglyoxals, 6-AminouracilsL-prolinePyrrolo[3,2-d]pyrimidine derivatives researchgate.net

Substituent Effects at Other Key Positions (e.g., N5, C2, C4)

The biological activity and physicochemical properties of 5H-pyrrolo[3,2-d]pyrimidin-7-amine analogs can be significantly modulated by the introduction of various substituents at the N5, C2, and C4 positions.

N5-Substituents: The N5 position of the pyrrolo[3,2-d]pyrimidine ring system is a critical site for modification. Shifting a substituent from the C6 to the C5 position has been shown to alter the enzymatic inhibition profile of pyrrolo[2,3-d]pyrimidine antifolates. nih.gov Specifically, this positional change can impact the compound's ability to inhibit key enzymes in the de novo purine (B94841) nucleotide biosynthesis pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov

C2-Substituents: The introduction of substituents at the C2 position can also have a profound impact on the molecule's properties. For instance, the presence of a chlorine atom at the C2 position in 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide makes it susceptible to nucleophilic substitution reactions. evitachem.com This reactivity allows for further diversification of the scaffold.

C4-Substituents: The C4 position is another key handle for chemical modification. The development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective inhibitors of protein kinase B (Akt) highlights the importance of substituents at this position. nih.gov The nature of the substituent on the piperidine (B6355638) ring, which is attached to the C4-amino group, plays a crucial role in determining the potency and selectivity of these inhibitors. nih.gov

The following table summarizes the effects of substituents at these key positions:

PositionSubstituent TypeObserved EffectReference
N5Alkyl, ArylAlters enzyme inhibition profile in antifolates. nih.gov
C2Halogen (e.g., Chlorine)Enables further functionalization via nucleophilic substitution. evitachem.com
C4Substituted Amines (e.g., Piperidine)Influences potency and selectivity of kinase inhibitors. nih.gov

Incorporation of Halogen Atoms and Other Functional Groups

The introduction of halogen atoms and other functional groups onto the this compound scaffold is a common strategy to modulate its biological activity and synthetic utility.

Halogenation: Halogenation, particularly at the C2 and C5 positions, is a key transformation. For example, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile intermediate for the synthesis of various derivatives. google.com The differential reactivity of the two chlorine atoms allows for selective substitution reactions. The C5 position of the pyrrolo[2,3-d]pyrimidine ring can be regioselectively iodinated after pivaloylation of the 2-amino group. nih.gov

Other Functional Groups: Besides halogens, other functional groups can be introduced to tailor the properties of the molecule. For instance, the synthesis of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves the introduction of a carboxamide group at the C7 position. evitachem.com This group can participate in acylation or hydrolysis reactions, providing another avenue for chemical modification. evitachem.com

The table below illustrates the incorporation of different functional groups and their synthetic utility:

PositionFunctional GroupSynthetic UtilityReference
C2, C4ChlorineIntermediate for nucleophilic substitution reactions. google.com
C5IodinePrecursor for Sonogashira coupling reactions. nih.gov
C7CarboxamideSite for acylation and hydrolysis reactions. evitachem.com

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective synthetic methods is crucial for accessing chiral analogs of this compound, which often exhibit improved pharmacological properties. Asymmetric hydrogenation of pyridinium (B92312) salts has been shown to be an effective strategy for producing enantiomerically enriched piperidine derivatives. google.com These chiral piperidines can then be coupled with activated pyrrolopyrimidine moieties to generate chiral final products.

A notable example is a process for the stereoselective preparation of chiral 2-[(hetero)aralkylthio]pyrimidines, which can serve as intermediates for more complex structures. google.com This method allows for the generation of compounds with high chiral purity, which is essential for their potential use as pharmaceutical agents. google.com The stereochemistry of the final product can be controlled by the selection of the appropriate chiral starting materials, such as a specific enantiomer of leucinol. google.com

Synthesis and Utility of Advanced Synthetic Intermediates

The synthesis of complex this compound analogs often relies on the preparation and utilization of advanced synthetic intermediates. These intermediates are designed to facilitate the construction of the final target molecules in an efficient and controlled manner.

For example, cis-(1-benzyl-4-methyl-piperidin-3-yl)-methyl-amine hydrochloride salt is a key intermediate in the synthesis of certain pyrrolo[2,3-d]pyrimidine compounds that act as Janus Kinase (JAK) inhibitors. google.comgoogle.com The synthesis of tricyclic pyrrolo[2,3-d]pyrimidines can be achieved through carbonyl-amine condensation and carbon-halogen bond formation, starting from appropriately functionalized pyrrolo[2,3-d]pyrimidinone precursors. mdpi.com

The development of novel synthetic methods and intermediates is an ongoing area of research, aiming to provide more efficient and scalable routes to these important classes of compounds. google.comgoogle.com

Molecular Mechanisms and Biological Activities of 5h Pyrrolo 3,2 D Pyrimidin 7 Amine Derivatives

Broad-Spectrum Biological Efficacies of Pyrrolo[3,2-d]pyrimidine Compounds

Derivatives of the 5H-pyrrolo[3,2-d]pyrimidine core have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents. These activities span from combating cancer and viral infections to fighting bacterial and mycobacterial pathogens.

Antiproliferative and Anticancer Activities

A significant body of research highlights the potent antiproliferative and anticancer properties of 5H-pyrrolo[3,2-d]pyrimidine derivatives. Halogenated versions of these compounds have shown particular promise. For instance, the introduction of a chlorine atom at the C4 position and a halogen at the C7 position of the pyrrolo[3,2-d]pyrimidine ring has been found to be crucial for cytotoxic activity. nih.govnih.gov

Studies have shown that these compounds can induce cell cycle arrest, typically at the G2/M phase, and in some cases, trigger apoptosis (programmed cell death). nih.gov For example, while a 2,4-dichloro derivative induced G2/M arrest with minimal apoptosis, the introduction of iodine at the C7 position led to robust apoptosis alongside the cell cycle arrest in triple-negative breast cancer cells. nih.gov The antiproliferative effects of these compounds have been observed across a wide spectrum of cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) reaching the low micromolar to nanomolar range. nih.gov

Manipulation of the N5 position of the pyrrolo[3,2-d]pyrimidine ring has been explored as a strategy to improve the pharmacokinetic profile and reduce the toxicity of these compounds while retaining their anticancer efficacy. nih.gov

Table 1: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidine Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
Halogenated pyrrolo[3,2-d]pyrimidine analogues Various 0.014 – 14.5 nih.gov
2,4-Cl compound 1 Four different cancer cell lines Low micromolar nih.gov
Compound 2 (with Iodine at C7) Four different cancer cell lines Sub-micromolar nih.gov

Antiviral Properties

The structural resemblance of pyrrolo[3,2-d]pyrimidines to purines makes them effective mimics in biological systems, leading to significant antiviral activity. nih.gov Derivatives of 7H-pyrrolo[2,3-d]pyrimidine, a related isomer, have been identified as promising antiviral agents against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV). nih.govmdpi.com The core structure of these compounds offers a new chemotype for the design of small molecules targeting these important human pathogens. nih.govmdpi.com

Furthermore, acyclic analogues of tubercidin, a naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside, have demonstrated activity against human cytomegalovirus (HCMV). nih.gov Specifically, certain 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have shown noteworthy potency. nih.gov The development of pyrrolo[3,2-c]pyridin-4-amine compounds has also provided a new class of entry inhibitors against influenza viruses. nih.gov

Antitubercular Activity

The global health threat of tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), has driven the search for novel therapeutic agents. Pyrrolopyrimidine derivatives have emerged as a promising area of research in this field. Specifically, 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown excellent in vitro activity against the H37Rv strain of M. tb, with MIC (Minimum Inhibitory Concentration) values comparable to the frontline drug Rifampicin. nih.gov

The rationale behind their efficacy lies in the permeability of the M. tb cell envelope to nucleoside analogues. nih.gov As 7-deazapurines are purine (B94841) analogues, they are likely transported into the bacterium through the same mechanisms as native purines. nih.gov Another class of related compounds, pyrazolo[1,5-a]pyrimidines, have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the bacterium's energy metabolism. nih.gov Thieno[3,2-d]pyrimidin-4-amines have also been shown to inhibit cytochrome bd oxidase, another key component of the respiratory chain in M. tb. nih.gov

Antimicrobial Spectrum

Beyond their specific action against M. tb, pyrrolo[3,2-d]pyrimidine derivatives have demonstrated a broader antimicrobial spectrum. nih.gov Studies have identified 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus. nih.gov The presence of a bromo or iodo substitution in the 4-benzylamine group and a hydroxyl group in the meta or para position of the 6-aryl unit was found to be crucial for their antibacterial effect. nih.gov Interestingly, some of these compounds exhibited a synergistic effect when combined with the antimicrobial peptide betatide, leading to a significant reduction in their MIC values. nih.gov

Specific Molecular Targets and Biochemical Pathways

The diverse biological activities of 5H-pyrrolo[3,2-d]pyrimidin-7-amine derivatives are a direct consequence of their interaction with specific molecular targets and their ability to modulate key biochemical pathways within cells.

Protein Kinase Inhibition

A primary mechanism through which pyrrolo[3,2-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. evitachem.com These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of several key kinases, including:

Kinase Insert Domain Receptor (KDR) : Also known as VEGFR-2, KDR is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov Derivatives of pyrrolo[3,2-d]pyrimidine have been developed as type II KDR inhibitors, which bind to and stabilize an inactive conformation of the kinase, thereby blocking its activity. nih.gov

p21-Activated Kinase 4 (PAK4) : Overexpression of PAK4 is linked to various cancers. mdpi.comnih.gov 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors of PAK4. mdpi.comnih.gov Molecular modeling studies have shown that these inhibitors interact with key residues in the kinase's hinge region and with charged side chains surrounding the inhibitor molecule. mdpi.com

Other Kinases : The pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors for a range of other kinases, including EGFR, Her2, VEGFR2, and CDK2. nih.gov

The ability of these compounds to act as multi-targeted kinase inhibitors makes them particularly attractive as anticancer agents, as they can simultaneously block multiple signaling pathways that contribute to tumor growth and survival. nih.gov

Table 2: Protein Kinase Inhibition by Pyrrolo[3,2-d]pyrimidine Derivatives

Derivative Class Target Kinase Type of Inhibition Reference
Pyrrolo[3,2-d]pyrimidine derivatives Kinase Insert Domain Receptor (KDR/VEGFR-2) Type II nih.gov
7H-pyrrolo[2,3-d]pyrimidine derivatives p21-Activated Kinase 4 (PAK4) Competitive mdpi.comnih.gov
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides EGFR, Her2, VEGFR2, CDK2 Not specified nih.gov
Receptor-Interacting Protein Kinase 1 (RIPK1) Modulation

Derivatives of the structurally related pyrido[2,3-d]pyrimidin-7-one have been identified as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), an enzyme involved in pro-inflammatory signaling pathways. nih.gov While not directly this compound, this research highlights the potential of similar pyrimidine-based heterocyclic systems to modulate RIPK signaling. The study found that specific substitutions on the phenyl ring of the pyrido[2,3-d]pyrimidin-7-one core were crucial for potent inhibition of NOD2 cell signaling, which is dependent on RIPK2. nih.gov This suggests that strategic modifications to the 5H-pyrrolo[3,2-d]pyrimidine scaffold could yield potent and selective RIPK1 inhibitors.

Focal Adhesion Kinase (FAK) and Pyk2 Pathway Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as FAK inhibitors. nih.gov One of the lead compounds, 2-((2-((3-(Acetamidomethyl)phenyl)amino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-methylbenzamide, demonstrated significant inhibition of FAK and exhibited potent anti-tumor activity in a hepatocellular carcinoma xenograft model. nih.gov Further studies have shown that pharmacological inhibition of the FAK-Pyk2 pathway can protect against organ damage and prolong survival in septic mice, indicating the therapeutic potential of targeting this pathway. nih.gov

Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Targeting

While specific studies on this compound derivatives as direct ATR kinase inhibitors are not prevalent in the provided search results, the broader class of pyrrolo[2,3-d]pyrimidines has been explored for its kinase inhibitory potential. The structural similarity and the known ability of this class to interact with the ATP-binding pocket of various kinases suggest that derivatives of 5H-pyrrolo[3,2-d]pyrimidine could be designed to target ATR kinase, a key regulator of the DNA damage response.

Tyrosine Kinase Inhibition (e.g., EGFR, Her2, VEGFR2, CDK2, Mer, Axl, JAK1)

The 5H-pyrrolo[3,2-d]pyrimidine scaffold has proven to be a versatile template for the development of inhibitors targeting a wide range of tyrosine kinases.

EGFR and Her2: A potent pyrrolo[3,2-d]pyrimidine derivative, compound 2cb (the tosylate salt of 2c), was identified as a dual inhibitor of HER2 and EGFR with IC50 values of 11 nM for both kinases. nih.gov This compound demonstrated significant in vivo antitumor efficacy in xenograft models. nih.gov Other halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide compounds have also shown promise as multi-targeted kinase inhibitors, with one compound, 5k, exhibiting significant activity against EGFR and Her2. nih.govnih.gov

VEGFR2: The aforementioned compound 5k also displayed inhibitory activity against VEGFR2, with an IC50 value of 40 nM. nih.gov The pyrrolo[2,3-d]pyrimidine core is recognized as a key pharmacophore for targeting VEGFR. cijournal.ruresearcher.life

CDK2: Compound 5k from the series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' also showed inhibitory activity against CDK2. nih.govnih.gov

JAK1: Pyrrolo[2,3-d]pyrimidine compounds have been developed as inhibitors of Janus Kinase 3 (JAK3), with implications for immunosuppressive therapy. google.com Given the structural similarities among the Janus kinase family, it is plausible that derivatives could be optimized for JAK1 inhibition.

The table below summarizes the inhibitory activities of selected 5H-pyrrolo[3,2-d]pyrimidine and related derivatives against various tyrosine kinases.

CompoundTarget Kinase(s)IC50 (nM)Reference
2cbEGFR, Her211, 11 nih.gov
5kEGFR, Her2, VEGFR2, CDK240-204 nih.govnih.gov
Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of pyrrolo[3,2-f]quinazoline-1,3-diamine, which share a similar heterocyclic core with 5H-pyrrolo[3,2-d]pyrimidines, have been identified as potent inhibitors of E. coli dihydrofolate reductase (DHFR). nih.gov Specifically, 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine inhibits the enzyme with a Ki value of 7.42 ± 0.92 nM. nih.gov This suggests the potential for developing 5H-pyrrolo[3,2-d]pyrimidine-based DHFR inhibitors. Furthermore, a series of pyrazolo[3,4-d]pyrimidine analogues were synthesized and showed potent inhibition of human DHFR, with some compounds exhibiting IC50 values less than 1 µM, which is more potent than the known DHFR inhibitor methotrexate. nih.gov

Purine Nucleoside Phosphorylase (PNP) Inhibition

A series of pyrrolo[3,2-d]pyrimidines have been synthesized and evaluated as inhibitors of human purine nucleoside phosphorylase (PNP). nih.govnih.gov One notable compound, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one (CI-972), was found to be a competitive and reversible inhibitor of PNP with a Ki of 0.83 µM. nih.govnih.gov This compound also demonstrated selective cytotoxicity to T-cell lymphoblasts, highlighting its potential as a T-cell selective immunosuppressive agent. nih.govnih.gov

Thymidylate Synthase Inhibition

Six novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS). nih.gov The nonclassical analogues with 3',4'-dichloro and 4'-nitro substituents were found to be more potent inhibitors of human TS than some reference compounds. nih.gov These compounds were, however, poor inhibitors of human dihydrofolate reductase (DHFR). nih.gov

Receptor Agonism and Antagonism

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses. Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, leading to a potent antiviral response.

Derivatives of the 5H-pyrrolo[3,2-d]pyrimidine scaffold have been identified as a novel class of potent and selective TLR7 agonists. Research has focused on optimizing these compounds to enhance their activity and selectivity over the closely related TLR8, as TLR8 agonism has been associated with undesirable side effects. The oral administration of certain lead compounds from this class has been shown to induce a transient interferon-stimulated gene response in animal models, highlighting their potential for the immunotherapy of viral infections such as hepatitis B.

CompoundStructureBiological ActivityKey Findings
Pyrrolo[3,2-d]pyrimidine derivativeGeneral pyrrolo[3,2-d]pyrimidine corePotent and selective TLR7 agonistOptimized for selectivity over TLR8; demonstrated in vivo induction of interferon-stimulated genes.

Neuropeptide Y (NPY) is a 36-amino acid peptide that is widely distributed in the central and peripheral nervous systems and is involved in the regulation of numerous physiological processes, including appetite, energy balance, and anxiety. The effects of NPY are mediated by a family of G protein-coupled receptors, with the Y5 receptor subtype being strongly implicated in NPY-induced food intake. Consequently, NPY Y5 receptor antagonists have been pursued as potential therapeutic agents for the treatment of obesity.

A series of 5H-pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their ability to antagonize the NPY Y5 receptor. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the binding affinity of these compounds for the Y5 receptor, leading to the identification of potent antagonists. nih.govnih.gov These investigations have provided valuable insights into the pharmacophore required for Y5 receptor antagonism and have supported the development of potential anti-obesity agents. nih.gov

Compound ClassTarget ReceptorTherapeutic PotentialResearch Focus
Pyrrolo[3,2-d]pyrimidine derivativesNeuropeptide Y5 (NPY5) ReceptorAnti-obesity agentsSynthesis and structure-activity relationship studies to identify potent antagonists. nih.govnih.gov

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis. frontiersin.org PPARγ also plays a significant role in the modulation of inflammation. nih.gov As such, PPARγ modulators have been investigated for the treatment of metabolic diseases like type 2 diabetes and certain inflammatory conditions.

While a vast number of natural and synthetic ligands for PPARγ have been identified, including the thiazolidinedione class of drugs, specific studies detailing the interaction of this compound derivatives with PPARγ are not prominent in the existing literature. The research on PPARγ modulators has largely focused on other chemical scaffolds. frontiersin.org The potential for the pyrrolo[3,2-d]pyrimidine core to serve as a template for PPARγ modulators remains an area for future investigation.

Interactions with Cellular Components and Genetic Material

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules makes them an attractive target for anticancer drugs. Microtubule-targeting agents are broadly classified as stabilizers or destabilizers (depolymerizers).

Substituted pyrrolo[3,2-d]pyrimidines have been identified as a novel class of microtubule depolymerizing agents. These compounds have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting the microtubule network. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells. Notably, some of these derivatives have demonstrated the ability to circumvent common drug resistance mechanisms, such as the overexpression of P-glycoprotein.

Compound ClassMechanism of ActionCellular EffectSignificance
Substituted pyrrolo[3,2-d]pyrimidinesBinds to the colchicine (B1669291) site on β-tubulin, inhibiting microtubule polymerization.Induces microtubule depolymerization, leading to G2/M cell cycle arrest and apoptosis.Potential to overcome drug resistance in cancer cells.
DNA Alkylation and Groove Binding Mechanisms

The interaction of pyrrolo[3,2-d]pyrimidine derivatives with DNA is a component of their mechanism of action. Studies on halogenated analogues of this family have pointed towards a DNA-damaging mechanism. nih.gov However, the precise modes of interaction, such as DNA alkylation or specific binding within the major or minor grooves of the DNA helix, are not extensively detailed in the available literature for this specific compound series. The primary mechanisms of action reported for many pyrrolo[3,2-d]pyrimidine derivatives often involve the inhibition of various enzymes like kinases or those involved in metabolic pathways. nih.govnih.gov

Cellular and Sub-Cellular Effects

The downstream effects of this compound derivatives manifest significantly at the cellular level, particularly in the regulation of cell division and programmed cell death.

Certain halogenated pyrrolo[3,2-d]pyrimidine analogues have demonstrated the ability to halt cell proliferation by inducing cell cycle arrest. nih.gov Specifically, treatment of cancer cell lines with these compounds leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from proceeding through mitosis, thereby inhibiting cell division.

Table 1: Effect of Halogenated Pyrrolo[3,2-d]pyrimidines on Cell Cycle

Compound Class Cellular Effect Phase of Arrest Reference

This interactive table summarizes the observed cell cycle effects.

The modulation of apoptosis—or programmed cell death—by pyrrolo[3,2-d]pyrimidine derivatives appears to be dependent on the specific analogue . Research on some halogenated derivatives indicates that their induction of cell cycle arrest at the G2/M phase occurs without a corresponding induction of apoptosis. nih.gov

In contrast, other derivatives from the same structural family, such as the multitargeted inhibitor AGF347, have been shown to induce effects known to be upstream of apoptosis. nih.govnih.gov AGF347, a novel pyrrolo[3,2-d]pyrimidine antifolate, triggers glutathione (B108866) depletion and a subsequent increase in reactive oxygen species (ROS). nih.gov A significant elevation in ROS can cause cellular damage and is a well-established trigger for the initiation of the apoptotic cascade. This suggests that while some derivatives may act independently of apoptosis, others can create a cellular environment conducive to it.

For the related, isomeric pyrrolo[2,3-d]pyrimidine scaffold, derivatives have been shown to actively induce apoptosis by modulating key regulatory proteins. nih.govmdpi.com These compounds can downregulate the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial (intrinsic) pathway of apoptosis, leading to the activation of executioner caspases like caspase-3. nih.govmdpi.com

Table 2: Apoptotic Effects of Pyrrolo[3,2-d]pyrimidine Derivatives

Compound/Class Cellular Effect Apoptosis Induction Reference
Halogenated pyrrolo[3,2-d]pyrimidine analogues G2/M arrest No nih.gov

This interactive table summarizes the varied effects of different derivatives on apoptosis.

Structure Activity Relationship Sar Studies and Rational Design in 5h Pyrrolo 3,2 D Pyrimidin 7 Amine Research

Elucidation of Essential Structural Features Governing Biological Activity

The biological profile of 5H-pyrrolo[3,2-d]pyrimidin-7-amine derivatives is intricately linked to the nature and placement of various substituents on the core structure. Through extensive research, a clear understanding of the essential structural features that govern the potency and selectivity of these compounds has emerged.

The identity and position of substituents on the 5H-pyrrolo[3,2-d]pyrimidine scaffold have been shown to be critical for modulating biological activity. Systematic modifications at various positions of the pyrimidine (B1678525) and pyrrole (B145914) rings have led to the identification of key pharmacophoric elements.

For instance, in the context of antitumor agents targeting microtubules, the substitution pattern of 5,7-disubstituted pyrrolo[2,3-d]pyrimidines has been a major focus. The presence of a benzyl (B1604629) group at the N7-position is crucial for inhibitory potency, with its removal leading to a significant decrease in activity. nih.gov Furthermore, the introduction of methoxy (B1213986) groups on the N7-benzyl ring was found to enhance antitumor activity compared to the unsubstituted benzyl moiety. nih.gov

At the C5-position, the nature of the linker and the appended group is also a key determinant of activity. An ethyl linker at C5 was found to be preferable to a thio linker for antitumor activity. nih.gov In another study focusing on inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), aromatic substituents at the C-5 position demonstrated good binding. Naphthyl substituents were found to fill a large hydrophobic pocket more effectively than phenyl substituents. nih.gov A 3,4-dimethoxyphenyl substituent at C-5 was observed to form an additional hydrogen bond, while a 2-methoxyphenyl group at the same position engaged in a π-π interaction. nih.gov

In the development of antiviral agents against Zika virus, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have shown promise. nih.govbldpharm.com The substituents at both position 4 and 7 were explored, leading to analogs with significant anti-Zika and -DENV activity. nih.govbldpharm.com

The following table summarizes the structure-activity relationships of some this compound derivatives as microtubule inhibitors:

CompoundN7-SubstituentC5-SubstituentAntitumor Activity (IC50 in JC cells, µM)
1 BenzylPhenylethylSubmicromolar to micromolar
5 2-MethoxybenzylPhenylethylSingle-digit micromolar
6 3-MethoxybenzylPhenylethylSingle-digit micromolar
7 4-MethoxybenzylPhenylethylSingle-digit micromolar
11 BenzylPhenylthioLess active than phenylethyl analogs
16 4-MethoxybenzylPhenylthioSingle-digit micromolar
17 3,4,5-TrimethoxybenzylPhenylthioSingle-digit micromolar

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with a biological target. In the realm of this compound derivatives, the influence of stereochemistry on ligand-target recognition and subsequent biological activity is a critical consideration in drug design.

A compelling example of stereochemical influence is observed in the development of pyrrolo[2,3-d]pyrimidine-derived inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease. A significant breakthrough in potency was achieved with the introduction of a 2-methylpyrrolidin-1-yl group at the C6-position. acs.org Notably, the (2R)-enantiomer of this derivative exhibited a calculated Ki of 0.7 nM against LRRK2 G2019S, while the corresponding (S)-enantiomer was significantly less potent with a cKi of 212 nM. acs.org This stark difference in activity underscores the importance of the specific stereochemical configuration for optimal binding to the target kinase. The precise orientation of the methyl group in the (R)-enantiomer likely allows for more favorable interactions within the kinase's binding pocket.

While not always the primary focus, the creation of spirocyclic systems incorporating the pyrrolo[3,4-d]pyrimidine scaffold also highlights the importance of defined three-dimensional structures for biological activity. These spiro compounds, with their rigid and defined conformations, have shown interesting biological profiles, including anti-inflammatory activity. nih.gov The fixed spatial arrangement of substituents in such systems can pre-organize the molecule for optimal interaction with its biological target.

The separation and analysis of chiral compounds, including enantiomers, are crucial for understanding their differential biological effects. acs.orgsigmaaldrich.comresearchgate.netgoogle.com The development of stereoselective synthetic methods for pyrrolopyrimidine derivatives is therefore a key area of research to access enantiomerically pure compounds for biological evaluation. nih.gov

Pharmacophore models are abstract representations of the key steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. google.com These models serve as valuable tools in drug discovery for virtual screening and the rational design of new ligands. For the 5H-pyrrolo[3,2-d]pyrimidine scaffold, pharmacophore models have been developed to understand its interaction with various receptors.

In the pursuit of neuropeptide Y5 (NPY5) receptor antagonists for the treatment of obesity, a pharmacophore model was developed based on a series of pyrrolo[3,2-d]pyrimidine derivatives. nih.gov This model helped to identify the crucial features required for binding to the Y5 receptor and guided the synthesis of potent antagonists.

Another significant application of pharmacophore modeling has been in the development of Kinase Insert Domain Receptor (KDR) inhibitors. nih.gov By performing 3D-QSAR (Quantitative Structure-Activity Relationship) studies, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), on a series of pyrrolo[3,2-d]pyrimidine derivatives, a pharmacophore model for non-ATP competitive (type II) KDR inhibitors was constructed. nih.gov This model, based on the docked conformation of a potent inhibitor in the DFG-out inactive conformation of KDR, provided insights into the key interaction points and guided the design of new, more potent inhibitors. nih.gov

These pharmacophore models typically highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions, providing a roadmap for the design of novel this compound derivatives with enhanced affinity and selectivity for their respective targets.

Strategies for Lead Optimization and Potency Enhancement

Iterative structural optimization is a cyclical process involving the design, synthesis, and biological evaluation of a series of analogs based on a lead compound. This approach allows for a systematic exploration of the chemical space around the lead scaffold to identify modifications that improve its therapeutic potential.

A notable example of this strategy is the optimization of pyrrolo[3,2-d]pyrimidines as selective Toll-like receptor 7 (TLR7) agonists for the treatment of Hepatitis B. acs.org Starting from an initial hit, researchers systematically modified the substituents on the pyrrolopyrimidine core to improve potency and selectivity over the related TLR8. This iterative process led to the discovery of a lead compound with an optimized profile, demonstrating the effectiveness of this approach in fine-tuning the biological activity of the this compound scaffold.

Similarly, in the development of Bruton's tyrosine kinase (Btk) inhibitors for rheumatoid arthritis, a series of compounds based on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold were synthesized and evaluated. nih.gov Analysis of the structure-activity relationships from this initial set of analogs guided the design of further compounds with improved potency and pharmacokinetic properties, ultimately leading to the identification of a candidate with potent anti-arthritis activity. nih.gov

The following table illustrates the iterative optimization of pyrrolo[2,3-d]pyrimidine-based Bruton's tyrosine kinase (Btk) inhibitors:

CompoundModificationsBtk IC50 (nM)
Lead Compound Initial Scaffold-
B16 Optimized Substituents21.70 ± 0.82

Rational design strategies leverage structural information about the biological target, often obtained from X-ray crystallography or homology modeling, to guide the design of ligands with improved binding affinity. This approach aims to make specific, targeted modifications to a lead compound to enhance its interactions with the active site of the target protein.

In the development of inhibitors for the RET kinase, a target in certain cancers, a rational design approach was applied to pyrrolo[2,3-d]pyrimidine derivatives. nih.gov By studying the structure-activity relationships and using computational modeling, researchers were able to identify key modifications that enhanced the potency against both wild-type and mutant forms of the RET kinase. This led to the discovery of a lead compound with low nanomolar potency. nih.gov

Another example of rational design is the development of type II inhibitors of KDR. By targeting the inactive DFG-out conformation of the kinase, researchers can design inhibitors that often exhibit greater selectivity. The design of pyrrolo[3,2-d]pyrimidine derivatives as type II KDR inhibitors was guided by docking studies into the KDR active site, which allowed for the rational placement of substituents to maximize interactions with the protein. nih.gov This approach is a powerful strategy for achieving high-affinity and selective kinase inhibitors.

Mechanistic Insights into Activity Modulation through Structural Modification

The biological activity of derivatives based on the this compound scaffold is intricately linked to their specific structural features. Rational drug design and structure-activity relationship (SAR) studies have illuminated the mechanisms by which chemical modifications modulate the potency and selectivity of these compounds. The core of this understanding lies in how different substituents influence the molecule's interaction with its biological target at a molecular level, primarily through hydrogen bonding, electrostatic interactions, and steric complementarity.

A prominent mechanism involves the pyrrolopyrimidine core acting as a "hinge-binder" within the ATP-binding site of various kinases. The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the backbone amide groups of the hinge region residues of a protein kinase, anchoring the inhibitor in place. For the related 7H-pyrrolo[2,3-d]pyrimidine scaffold, studies on p21-activated kinase 4 (PAK4) inhibitors have shown that the inhibitors have strong interactions with the hinge region and surrounding β-sheets. nih.gov

Structural modifications at various positions on the pyrrolo[3,2-d]pyrimidine ring system directly impact these binding interactions. For instance, the introduction of different halogen atoms on substituents can alter the position of a phenyl ring, thereby affecting interactions with the hinge region and influencing the orientation of other groups, which in turn affects their affinity for charged residues nearby. nih.gov This highlights that even subtle changes in electronegativity and atomic radius can cascade into significant conformational adjustments that modulate binding affinity.

Furthermore, the position of substituents on the heterocyclic core can fundamentally alter the compound's mechanism of action. Research on pyrrolo[2,3-d]pyrimidine antifolates demonstrated that shifting a substituent from the 6-position to the 5-position resulted in a significant change in the targeted enzymes. nih.gov This translocation led to a compound that acted as a dual inhibitor of both glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), whereas the 6-substituted analog primarily targeted GARFTase. nih.gov This shift in activity is a direct consequence of how the altered molecular shape and electronic distribution fit into the respective active sites of the enzymes, illustrating a profound mechanistic change driven by a specific structural modification. nih.gov

Rational design has also been employed to address acquired resistance, a common challenge in kinase inhibitor therapy. Gatekeeper mutations in kinases, for example, can block inhibitor binding through steric hindrance. The development of 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine derivatives as fibroblast growth factor receptor (FGFR) inhibitors provides insight into overcoming this. nih.gov By optimizing the scaffold, researchers developed compounds that could tolerate these gatekeeper mutations, thereby maintaining their inhibitory potency against resistant forms of the enzyme. nih.gov

The table below summarizes findings from studies on related pyrrolopyrimidine scaffolds, illustrating how specific structural changes modulate biological activity through defined molecular mechanisms.

Scaffold/Compound Series Structural Modification Target/Activity Mechanistic Insight Reference
7H-pyrrolo[2,3-d]pyrimidine derivativesVariation of halogen atoms on the 2-substituentPAK4 InhibitionDifferent halogens alter the position of the 2-benzene ring, affecting interactions with the hinge region and charged residues. nih.gov
7H-pyrrolo[2,3-d]pyrimidine derivativesTerminal amino group vs. terminal imino groupPAK4 InhibitionThe terminal amino group enhances hydrogen bonds or electrostatic interactions with surrounding residues, increasing inhibitory capacity. nih.gov
Pyrrolo[2,3-d]pyrimidine antifolatesShifting substituent from 6-position to 5-positionGARFTase and AICARFTase InhibitionThe positional shift alters the inhibition profile from a single-target to a dual-target mechanism. nih.gov
2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine derivativesOptimization of the 7-sulfonyl scaffoldFGFR InhibitionThe modified scaffold provides tolerance to gatekeeper mutations, overcoming a key resistance mechanism. nih.gov
Pyrrolo[2,3-d]pyrimidine-iminesAddition of azepine side-ring and bromine on phenyl ringAntitumor Activity (HT-29)Molecular docking suggests specific interactions with the DDR2 active site, guiding further optimization. mdpi.com

These examples underscore the principle that understanding the three-dimensional interactions between a small molecule and its protein target is paramount. Techniques such as molecular dynamics simulations and X-ray crystallography are essential tools that, in conjunction with synthetic chemistry and biological evaluation, provide deep mechanistic insights. nih.gov This knowledge allows for the rational design of this compound derivatives with improved potency, selectivity, and pharmacological properties.

Advanced Research Techniques and Computational Investigations Applied to 5h Pyrrolo 3,2 D Pyrimidin 7 Amine

Computational Chemistry and Molecular Modeling Applications

Computational approaches are instrumental in the rational design and prediction of the biological activities of novel compounds based on the 5H-pyrrolo[3,2-d]pyrimidine scaffold.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the closely related pyrrolo[2,3-d]pyrimidine core, docking studies have been crucial in understanding their inhibitory mechanisms. For instance, in the context of p21-activated kinase 4 (PAK4), a target in various cancers, molecular docking has been used to study the binding modes of 7H-pyrrolo[2,3-d]pyrimidine inhibitors. mdpi.com These simulations revealed that the inhibitors interact strongly with the hinge region and β-sheets of the kinase. mdpi.com Similarly, docking of pyrrolo[2,3-d]pyrimidine analogues into the active site of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) has been performed to guide the design of new antimalarial agents. nih.gov In studies of Janus kinase 1 (JAK1) inhibitors, molecular docking of pyrrolo[2,3-d]pyrimidin-4-amine derivatives helped in identifying key binding interactions. nih.gov For Kinase Insert Domain Receptor (KDR) inhibitors, docking of a potent pyrrolo[3,2-d]pyrimidine derivative into the KDR active site helped to understand its binding in the inactive DFG-out conformation. nih.gov

In Silico Predictive Modeling for Biological Activity

In silico models are used to predict the biological activity of compounds, saving time and resources in the drug discovery process. Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrrolo[3,2-d]pyrimidine derivatives targeting the Kinase Insert Domain Receptor (KDR). nih.gov These models yielded statistically significant predictions for the inhibitory activity of these compounds. nih.gov Furthermore, in silico screening of protease-inhibitor-like compounds from the ZINC database has been used to identify potential inhibitors of the SARS-CoV-2 main protease, with some hits belonging to the triazolopyrimidine class, which shares structural similarities with pyrrolopyrimidines. nih.gov

Conformational Analysis and Binding Mode Characterization

Understanding the conformational flexibility and binding mode of a ligand is critical for designing more potent and selective inhibitors. For pyrrolo[3,2-d]pyrimidine derivatives acting as KDR inhibitors, X-ray crystallography has shown that these compounds can induce an inactive conformation of the kinase. nih.gov Molecular dynamics (MD) simulations have been employed to investigate the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors, providing insights into the stability of the ligand-protein complex and the flexibility of the protein. mdpi.com These simulations have shown that differences in substituents on the pyrrolopyrimidine core can affect the orientation of the molecule within the binding site and its interactions with key residues. mdpi.com

In Vitro and Ex Vivo Experimental Assay Systems

Experimental assays are essential for validating the predictions from computational models and for quantifying the biological activity of the compounds.

Enzymatic Inhibition Assays

Enzymatic assays are used to determine the inhibitory activity of a compound against a specific enzyme. Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been evaluated against a variety of enzymes. For example, a series of 5-substituted pyrrolo[3,2-d]pyrimidine compounds were found to be multi-targeted inhibitors, showing activity against serine hydroxymethyltransferase 2 (SHMT2), glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).

CompoundTarget EnzymeInhibitory Activity (Ki or IC50)Reference
AGF291SHMT2- nih.gov
AGF320SHMT2- nih.gov
AGF347SHMT2- nih.gov
Pyrrolo[2,3-d]pyrimidine analoguesPfCDPK4IC50 = 0.210–0.530 μM nih.gov
Pyrrolo[2,3-d]pyrimidine analoguesPfCDPK1IC50 = 0.589 μM nih.gov

Cell-Based Functional Assays (e.g., Proliferation, Viability)

Cell-based assays are crucial for assessing the effect of a compound on cellular processes such as proliferation and viability. Novel pyrrolo[3,2-d]pyrimidine compounds have demonstrated broad-spectrum in vitro antitumor efficacy against various cancer cell lines, including non-small cell lung cancer (H460), colon cancer (HCT116), and pancreatic cancer (MIA PaCa-2) cells. nih.gov The anti-proliferative activities of these compounds are typically reported as IC50 values. For instance, 5-substituted pyrrolo[2,3-d]pyrimidine antifolates have been shown to inhibit the proliferation of KB tumor cells. nih.gov In another study, a series of 1-methyl-4-phenyl-6-substituted-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-diones were evaluated for their anti-HCV activity in a HuH-7-derived OR6 assay system, with one compound showing moderate activity with an EC50 of 28 μM. ingentaconnect.com

Compound SeriesCell LineAssay TypeObserved EffectReference
5-substituted pyrrolo[3,2-d]pyrimidines (AGF291, AGF320, AGF347)H460, HCT116, MIA PaCa-2Antitumor efficacyBroad-spectrum in vitro activity nih.gov
5-substituted pyrrolo[2,3-d]pyrimidinesKB tumor cellsCell proliferationInhibition of proliferation nih.gov
1-methyl-4-phenyl-6-substituted-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dionesHuH-7-derived OR6Anti-HCV (Renilla luciferase assay)Compound 9a: EC50 of 28 μM ingentaconnect.com

Receptor Binding Studies

The therapeutic potential of 5H-pyrrolo[3,2-d]pyrimidine derivatives is often predicated on their specific binding to protein targets, particularly kinases and receptors involved in disease signaling pathways. Receptor binding studies are crucial for quantifying the affinity and selectivity of these compounds.

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been identified as potent inhibitors of several protein kinases. For instance, a series of these compounds were evaluated as non-ATP competitive (Type II) inhibitors of the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, which is a key player in angiogenesis. nih.gov These inhibitors bind to an inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site. nih.gov Molecular docking studies have been instrumental in elucidating this binding mode, showing that the diphenylurea moiety of some derivatives occupies this allosteric site. nih.gov

In the realm of immunology, pyrrolo[3,2-d]pyrimidines have been developed as selective agonists for Toll-like Receptor 7 (TLR7), with efforts focused on optimizing their activity and selectivity over the closely related TLR8. nih.gov This selectivity is considered advantageous as TLR8 activity can be associated with undesirable side effects. nih.gov

Furthermore, related pyrrolo[2,3-d]pyrimidine derivatives have been investigated as multi-targeted kinase inhibitors, showing activity against EGFR, Her2, VEGFR2, and CDK2. mdpi.com The inhibitory concentrations for some of these compounds fall within the nanomolar range, highlighting their potent binding capabilities. mdpi.com Computational docking has revealed that these compounds can establish key hydrogen bonding interactions within the hinge region of the kinase domain, mimicking the binding of ATP. nih.gov

Table 1: Inhibitory Activity of Pyrrolopyrimidine Derivatives on Various Receptors

Compound Class Target Receptor Finding Reference
Pyrrolo[3,2-d]pyrimidine Derivatives Kinase Insert Domain Receptor (KDR/VEGFR-2) Identified as Type II non-ATP competitive inhibitors, binding to the 'DFG-out' conformation. nih.gov
Pyrrolo[3,2-d]pyrimidine Derivatives Toll-like Receptor 7 (TLR7) Developed as potent and selective agonists with optimized selectivity over TLR8. nih.gov
Pyrrolo[2,3-d]pyrimidine Derivatives EGFR, Her2, VEGFR2, CDK2 Demonstrated multi-targeted kinase inhibition with IC50 values in the nanomolar range. mdpi.com
Pyrrolo[3,2-d]pyrimidine Derivatives EGFR, CDK2 Showed potent inhibition with IC50 values as low as 0.009 µM against HCT-116 cancer cells. nih.gov

Analysis of Cellular Phenotypes

The biological impact of 5H-pyrrolo[3,2-d]pyrimidine derivatives is ultimately determined by their effects on cellular behavior. A variety of assays are used to analyze the cellular phenotypes resulting from compound treatment, revealing their potential as therapeutic agents.

Antitumor Activity: Derivatives of this scaffold have demonstrated broad-spectrum antitumor efficacy. For example, the lead compound AGF347 has shown potent in vitro activity against various cancer cell lines, including H460 lung cancer, HCT116 colon cancer, and a panel of pancreatic cancer cells (MIA PaCa-2, HPAC, BxPC-3). nih.govnih.gov The antiproliferative effects are significant, with IC50 values often in the nanomolar range. nih.gov Studies on halogenated pyrrolo[3,2-d]pyrimidines also reported potent antiproliferative activity against a wide range of cancer cell lines, with EC50 values ranging from 0.014 to 14.5 μM. nih.gov Mechanistic studies have shown that these compounds can induce apoptosis and cause cell cycle arrest, contributing to their cytotoxic effects. merckmillipore.comeurekaselect.com For instance, some derivatives induce apoptosis through the intrinsic mitochondrial pathway, marked by changes in the expression of Bax and Bcl-2 proteins and the activation of caspases. merckmillipore.com

Antiviral Activity: Beyond cancer, related 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents. They have shown inhibitory activity against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). nih.govbenthamdirect.com Some of the most potent compounds offered greater than 90% protection against DENV in cellular assays. benthamdirect.com The antiviral mechanism for some related nucleoside analogs appears to involve the inhibition of viral DNA synthesis. nih.gov

Immunomodulatory Effects: As agonists of TLR7, certain pyrrolo[3,2-d]pyrimidines can induce a transient interferon-stimulated gene (ISG) response, a key component of the innate immune system's antiviral defense. nih.gov This demonstrates their potential for use in immunotherapy for viral infections. nih.gov

Table 2: Cellular Phenotypes Induced by Pyrrolopyrimidine Derivatives

Compound Derivative Cell Line(s) Observed Phenotype IC50/EC50 Value Reference
AGF347 H460 (Lung), HCT116 (Colon), MIA PaCa-2 (Pancreatic) Antitumor activity, inhibition of proliferation. Nanomolar range nih.govnih.gov
Halogenated Pyrrolo[3,2-d]pyrimidines Various cancer cell lines Antiproliferative activity, cell cycle arrest at G2/M. 0.014 - 14.5 µM nih.gov
Pyrrolo[2,3-d]pyrimidine-urea hybrids A549 (Lung), PC3 (Prostate), MCF-7 (Breast) Cytotoxicity, induction of late apoptosis, cell cycle arrest. 0.19 - 4.55 µM merckmillipore.comeurekaselect.com
4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines Vero (Kidney) Antiviral activity against Zika (ZIKV) and Dengue (DENV) viruses. >90% DENV protection benthamdirect.com
TLR7 Agonists HEK293 cells Induction of interferon-stimulated gene (ISG) response. Not specified nih.gov

Advanced Analytical Techniques for Compound Characterization and Mechanistic Elucidation

Spectroscopic Methods for Structural Confirmation and Elucidation

The synthesis of novel 5H-pyrrolo[3,2-d]pyrimidine derivatives requires rigorous structural confirmation, which is achieved through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are fundamental tools for elucidating the structure of these compounds. nih.govnih.gov In 1H-NMR spectra of pyrrolo[2,3-d]pyrimidine derivatives, characteristic signals can be observed, such as a distinctive signal for the proton at the 2-position, typically found in the chemical shift range of 8.34–8.38 ppm. mdpi.comnih.gov The successful substitution at various positions on the heterocyclic core can be confirmed by the appearance of new signals and changes in the chemical shifts and coupling constants of existing protons. benthamdirect.com

Mass Spectrometry (MS): MS is routinely used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). benthamdirect.com This technique verifies that the correct product has been formed and is essential for confirming the purity of the compounds, often in conjunction with liquid chromatography (LC-MS). bldpharm.com

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. For example, the presence of characteristic IR bands, such as sharp peaks for a -N=CH- group or stretching bands for carbon-halogen bonds, can confirm the successful incorporation of specific structural motifs into the final compounds. nih.gov

Table 3: Spectroscopic Data for Pyrrolopyrimidine Derivatives

Technique Application Key Findings Reference
1H-NMR Structural Elucidation Distinctive signal for H-2 proton (8.34-8.38 ppm); shifts confirm substitutions. mdpi.comnih.gov
13C-NMR Structural Confirmation Observation of resonances for all carbon atoms, confirming the molecular skeleton. benthamdirect.com
Mass Spectrometry (MS/HRMS) Molecular Weight & Purity Confirmation of molecular weight and elemental composition; used with LC to assess purity. benthamdirect.combldpharm.com
Infrared (IR) Spectroscopy Functional Group Analysis Identification of characteristic bands for groups like imines (-N=CH-) and C-halogen bonds. nih.gov

Quantitative Analysis of Molecular Interactions

To move beyond qualitative descriptions of binding, researchers employ computational methods to quantitatively analyze the interactions between 5H-pyrrolo[3,2-d]pyrimidine derivatives and their biological targets. These techniques provide insights into the forces driving binding and help rationalize structure-activity relationships (SAR).

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For pyrrolo[3,2-d]pyrimidine derivatives, docking studies have been used to model their binding to various kinases, such as KDR and EGFR. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds with hinge region residues of a kinase, and explain the basis for inhibitor potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govsysrevpharm.org For pyrrolo[3,2-d]pyrimidine inhibitors of KDR, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. nih.gov These models generated statistically significant correlations, providing a tool to predict the activity of new, unsynthesized analogs and guide the design of more potent inhibitors. nih.gov

Elucidation of Mechanisms of Action via Biochemical Probes

To understand how a compound functions within the complexity of a cell, researchers use biochemical probes. These are often modified versions of the parent compound, for example, by incorporating a radiolabel or a reporter tag, which allows for tracking the molecule and identifying its binding partners.

One prominent example is the use of radiolabeled AGF347, a multi-targeted pyrrolo[3,2-d]pyrimidine inhibitor. Studies utilized [3H]AGF347 to characterize its cellular pharmacology, demonstrating its transport across the plasma membrane, subsequent uptake into mitochondria, and metabolic conversion to polyglutamated forms in both the cytosol and mitochondria. nih.gov This detailed understanding of the compound's trafficking and metabolism was critical to explaining its mechanism of action. nih.gov

Another powerful technique is Activity-Based Protein Profiling (ABPP). nih.gov ABPP uses reactive chemical probes to covalently label the active sites of entire enzyme families, allowing for a direct readout of their functional state in native biological systems. nih.govmdpi.com While specific ABPP probes for 5H-pyrrolo[3,2-d]pyrimidin-7-amine are not detailed in the reviewed literature, the approach has been suggested for identifying the molecular targets of related antiviral pyrrolopyrimidine analogs. nih.govbenthamdirect.com The design of a suitable probe, informed by SAR, would be a critical step in elucidating the precise protein targets responsible for their antiviral effects. nih.gov

Chemogenomic Profiling and Pathway Analysis

Instead of focusing on a single target, modern drug discovery often investigates the broader impact of a compound on cellular pathways and networks. This approach, which borders on chemogenomics, provides a more holistic view of a compound's mechanism of action.

Extensive pathway analysis has been conducted for the pyrrolo[3,2-d]pyrimidine derivative AGF347. nih.govnih.gov Research has shown that this compound is a multi-targeted inhibitor that disrupts folate-dependent one-carbon (C1) metabolism, a critical pathway for proliferating cancer cells. nih.govnih.gov Specifically, AGF347 inhibits serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria, as well as enzymes involved in de novo purine (B94841) biosynthesis in the cytosol. nih.govnih.gov

The downstream consequences of this multi-targeted inhibition are profound and have been characterized through metabolic and signaling analysis. Treatment with AGF347 leads to:

Suppression of mTOR signaling: A key pathway that regulates cell growth and proliferation. nih.gov

Glutathione (B108866) depletion: Lowering the cell's primary antioxidant defense. nih.gov

Increased Reactive Oxygen Species (ROS): Inducing oxidative stress that can trigger cell death. nih.gov

Perturbation of energy charge: A substantial decrease in ATP levels, impacting cellular energy homeostasis. nih.gov

This comprehensive pathway analysis reveals that the potent antitumor efficacy of AGF347 stems from its ability to simultaneously disrupt several crucial metabolic and signaling nodes, a strategy that can be highly effective against cancer. nih.govnih.gov

Future Directions and Emerging Avenues in 5h Pyrrolo 3,2 D Pyrimidin 7 Amine Research

Exploration of Novel Therapeutic Applications beyond Established Areas

While the primary focus of 5H-pyrrolo[3,2-d]pyrimidin-7-amine research has been in oncology, particularly as kinase inhibitors, its structural similarity to purines suggests a broader therapeutic potential. nih.govnih.govnih.gov Researchers are beginning to explore its utility in other disease areas.

One promising new direction is in the treatment of viral infections. For instance, certain 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs, which are pyrimidine (B1678525) nucleoside analogs, have demonstrated antiviral effects. medchemexpress.com Additionally, a stereoselective synthesis of an analog of a potent HCV inhibitor based on the this compound scaffold has been reported, highlighting its potential in combating the hepatitis C virus. researchgate.net Furthermore, some 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have shown activity against the Zika virus. mdpi.com

Another area of exploration is in the development of agents for autoimmune diseases. Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been designed as selective Bruton's tyrosine kinase (Btk) inhibitors for the potential treatment of rheumatoid arthritis. nih.gov Moreover, some pyrrolopyrimidine derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in managing inflammatory conditions. tandfonline.comijsred.com The discovery of pyrrolo[3,2-d]pyrimidine derivatives as selective Toll-like receptor 7 (TLR7) agonists also opens up possibilities for immunotherapy in treating conditions like hepatitis B. nih.gov

The potential of these compounds extends to neurodegenerative diseases and other conditions. The structural features of pyrrolo[3,2-d]pyrimidines make them candidates for targeting enzymes implicated in various neurological disorders.

Development of Innovative and Sustainable Synthetic Strategies for Complex Analogs

The synthesis of complex analogs of this compound is crucial for exploring its full therapeutic potential. Researchers are actively developing novel and more efficient synthetic methods.

Recent advancements include the development of a succinct route to biologically active pyrrolo[2,3-d]pyrimidines from acyclic aldehydes. tandfonline.com Another innovative approach involves the use of ultrasonic waves and microwaves to promote greener and more efficient synthesis of bis-pyrrolo[2,3-d]pyrimidines. mdpi.com The use of water as a solvent in some reactions further contributes to a more sustainable synthetic approach. mdpi.com

The synthesis of complex derivatives often involves multi-step processes. For example, a three-step synthesis has been used to produce halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' with high yields. nih.gov Similarly, a seven-step process has been developed for the preparation of 2'-(alkylsulfonyl or alkylsulfinyl)-pyrrolo[2,3-d]pyrimidines, which notably avoids column chromatography, making it scalable for large-scale manufacturing. google.com The synthesis of other derivatives has been achieved through a combination of reactions like the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. mdpi.com

The development of one-pot condensation reactions for preparing functionalized spiro pyrrolo[3,4-d]pyrimidines represents another efficient synthetic strategy. rsc.org These innovative synthetic approaches are essential for generating a diverse library of analogs for biological screening.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the development of this compound derivatives is no exception. nih.govijettjournal.orgorscience.ru These computational tools are being employed to accelerate the design and optimization of new drug candidates. nih.gov

AI and ML algorithms can analyze vast datasets of chemical structures and their corresponding biological activities to identify promising lead compounds. nih.govyoutube.com This approach, known as quantitative structure-activity relationship (QSAR) modeling, helps in predicting the biological activity of novel molecules before they are synthesized, saving time and resources. youtube.com

Structure-based drug design, another area where AI and ML are making significant contributions, involves predicting the three-dimensional structure of target proteins and how potential drug molecules will bind to them. nih.gov This allows for the rational design of more potent and selective inhibitors. nih.govnih.gov For example, molecular docking studies have been used to predict the binding modes of pyrrolo[3,2-d]pyrimidine derivatives to their target kinases. tandfonline.comnih.gov

Furthermore, deep learning models are being used to generate novel molecular structures with desired properties and to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov This helps in optimizing the pharmacokinetic properties of drug candidates early in the discovery process.

Systems Biology Approaches to Unravel Complex Polypharmacological Profiles

Many drugs exert their therapeutic effects by interacting with multiple targets, a phenomenon known as polypharmacology. The this compound scaffold is known to produce compounds that can inhibit multiple kinases. nih.gov Systems biology approaches are being increasingly used to understand these complex polypharmacological profiles.

By integrating data from genomics, proteomics, and metabolomics, systems biology can provide a holistic view of how a drug affects a biological system. This can help in identifying both the intended and unintended targets of a drug, providing insights into its mechanism of action and potential side effects.

For instance, research has shown that novel pyrrolo[3,2-d]pyrimidine compounds can target both mitochondrial and cytosolic one-carbon metabolism, demonstrating broad-spectrum antitumor efficacy. nih.govnih.govscispace.com This multi-targeted approach can be more effective than targeting a single pathway, especially in complex diseases like cancer. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5H-pyrrolo[3,2-d]pyrimidin-7-amine, and how do reaction conditions impact yields?

  • Answer : A widely used method involves converting 6-methyl-5-phenylazopyrimidines to pyrimido[5,4-c]pyridazines using formylating agents like tert-butoxybis(dimethylamino)methane (BBDM), followed by hydrogenolytic ring contraction . For example, hydrogenation with 10% Pd/C in methanol under H₂ achieves >90% yield for intermediates, but substituents on the pyrimidine core (e.g., electron-withdrawing groups) may necessitate longer reaction times or elevated temperatures . Alternative routes include nitropyrimidine reduction and Madelung indole synthesis, though these often require harsh conditions (e.g., strong bases at >150°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and what key data should researchers prioritize?

  • Answer :

  • ¹H/¹³C NMR : Assign resonances for NH₇ (δ ~6.0–7.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm). Coupling constants (e.g., J₆,NH ~2.7 Hz) confirm pyrrole ring geometry .
  • HRMS : Verify molecular ions ([M+H]⁺) with <5 ppm mass accuracy. For example, a derivative with C₁₁H₁₃N₄O₆P showed [M+H]⁺ at 337.0832 .
  • IR : Look for NH stretches (~3400 cm⁻¹) and ring vibrations (1600–1500 cm⁻¹) .

Q. How does the compound’s solubility and stability influence experimental design in biological assays?

  • Answer : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but has limited aqueous solubility. For cell-based assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity). Stability studies show degradation under acidic conditions (pH <3) or prolonged light exposure, requiring inert atmosphere storage (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. What strategies optimize regioselectivity in C-7 functionalization of this compound?

  • Answer :

  • Electrophilic Aromatic Substitution (SEAr) : Use directing groups (e.g., NH₂ at C-4) to activate C-7 for halogenation (Br₂/FeCl₃) or nitration (HNO₃/H₂SO₄) .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄/K₂CO₃ in THF/EtOH (70–80°C, 12h), achieving >80% yield for biaryl derivatives .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 min for amidation at C-7 vs. 12h conventional heating) .

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

  • Answer : Contradictions often arise from off-target effects or assay variability. Mitigation approaches include:

  • Kinase Profiling : Test derivatives against panels (e.g., EGFR, CDK2) to identify selectivity trends. For example, 4-chloro-5-ethyl derivatives show 10× higher CDK2 inhibition (IC₅₀ = 12 nM) vs. EGFR (IC₅₀ = 120 nM) .
  • Metabolic Stability Assays : Use liver microsomes to correlate in vitro half-life (t₁/₂) with in vivo efficacy discrepancies .
  • X-ray Crystallography : Resolve binding modes (e.g., hydrogen bonding with kinase hinge regions) to rationalize potency differences .

Q. What computational methods aid in designing this compound analogues with improved pharmacokinetic properties?

  • Answer :

  • Docking/MD Simulations : Predict binding to targets like TLR7 or FAK. For TLR7 agonists, scaffold modifications (e.g., 2-butoxy groups) enhance hydrophobic pocket interactions .
  • QSAR Models : Correlate substituent lipophilicity (logP) with membrane permeability. Derivatives with logP ~2.5–3.5 show optimal blood-brain barrier penetration .
  • ADMET Predictions : Use tools like SwissADME to prioritize analogues with low CYP3A4 inhibition (to avoid drug-drug interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.